Dansyl 2-(2-aminoethoxy)ethanol

Vue d'ensemble

Description

Méthodes De Préparation

The preparation of Dansyl 2-(2-aminoethoxy)ethanol involves several steps. One method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to generate 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out to obtain this compound . This method is suitable for industrial production due to its simplicity, ease of purification, and minimal waste generation .

Analyse Des Réactions Chimiques

Dansyl 2-(2-aminoethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Catalytic hydrogenation is used in its synthesis, indicating its ability to undergo reduction reactions.

Substitution: The compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.

Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, and hydrogen gas for catalytic hydrogenation . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Dansyl 2-(2-aminoethoxy)ethanol is widely used in scientific research due to its fluorescence properties. It is commonly employed as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . Additionally, it is used as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . Its applications extend to chemistry, biology, medicine, and industry, where it is used for labeling and tracking biomolecules.

Mécanisme D'action

The mechanism of action of Dansyl 2-(2-aminoethoxy)ethanol primarily involves its fluorescence properties. When exposed to specific wavelengths of light, the compound emits fluorescence, allowing it to be used as a marker for tracking and labeling biomolecules. The molecular targets and pathways involved depend on the specific application, such as drug delivery or protein labeling.

Comparaison Avec Des Composés Similaires

Dansyl 2-(2-aminoethoxy)ethanol can be compared with other similar compounds, such as:

2-(2-Aminoethoxy)ethanol: This compound is commonly used as a spacer/linker in bioconjugate synthesis and has similar applications in drug delivery and protein labeling.

2-[2-(Boc-amino)ethoxy]ethanol: Used in similar applications but with different protective groups.

2-[2-(2-Aminoethoxy)ethoxy]ethanol: Another variant used in bioconjugate synthesis.

Activité Biologique

Dansyl 2-(2-aminoethoxy)ethanol, a compound with the molecular formula C12H17N2O3S, is recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

1. Overview of this compound

Dansyl derivatives are known for their fluorescent properties, which make them valuable in biological research. The specific structure of this compound includes a dansyl moiety that contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including cyclooxygenase (COX), which plays a critical role in the inflammatory response. By inhibiting COX, this compound may exert anti-inflammatory effects.

- Cell Signaling Modulation : It affects cell signaling pathways by interacting with proteins involved in cellular processes, potentially influencing gene expression and metabolic pathways.

- Fluorescence Properties : The dansyl group allows for fluorescence, enabling the tracking of cellular processes in live cells .

| Property | Description |

|---|---|

| Molecular Weight | 265.34 g/mol |

| Solubility | Soluble in organic solvents (e.g., ethanol) |

| pKa | Approximately 7.5 |

| Stability | Stable under standard laboratory conditions |

A. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various cellular models, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

B. Antimicrobial Effects

Studies have demonstrated the antimicrobial activity of this compound against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit cell wall synthesis.

C. Cytotoxicity in Cancer Cells

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This property positions it as a potential candidate for anticancer therapies .

Case Study: Antioxidant Effects

A study investigated the effects of this compound on oxidative stress induced by ethanol in zebrafish embryos. The results showed that treatment with this compound significantly reduced oxidative damage and improved survival rates in exposed embryos, highlighting its protective role against ethanol-induced teratogenic effects .

Case Study: Antimicrobial Activity

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited dose-dependent inhibition of bacterial growth, making it a promising candidate for developing new antimicrobial agents.

6. Conclusion

This compound demonstrates a wide range of biological activities, including antioxidant, antimicrobial, and potential anticancer effects. Its mechanisms involve enzyme inhibition and modulation of cellular processes, making it a valuable compound in both research and therapeutic applications.

Future studies should focus on further elucidating its mechanisms of action and exploring its potential in clinical settings for treating various diseases.

Propriétés

IUPAC Name |

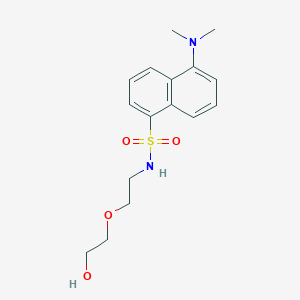

5-(dimethylamino)-N-[2-(2-hydroxyethoxy)ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)23(20,21)17-9-11-22-12-10-19/h3-8,17,19H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLARTQRXSPPVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.